Product packaging for GAK inhibitor 49 hydrochloride(Cat. No.:)

GAK inhibitor 49 hydrochloride

Cat. No.: B8144741
M. Wt: 406.9 g/mol
InChI Key: LOOMZTXOCDWFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GAK inhibitor 49 hydrochloride is a useful research compound. Its molecular formula is C20H23ClN2O5 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN2O5 B8144741 GAK inhibitor 49 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5.ClH/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4;/h6-11H,1-5H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMZTXOCDWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Gak Inhibitor 49 Hydrochloride

G2/M Phase Cell Cycle Arrest Induction

Treatment of DLBCL cells with a selective GAK inhibitor has been shown to cause a significant arrest of the cell cycle in the G2/M phase. biorxiv.orgnih.gov This indicates that GAK activity is essential for cells to progress through the final stages of division. The potent arrest at this checkpoint underscores the critical role of GAK in mitotic entry and progression. biorxiv.orgnih.gov

Alterations in Mitotic Spindle Dynamics and Chromosome Segregation

Further investigation into the G2/M arrest induced by GAK inhibition has revealed profound effects on the mitotic machinery. In DLBCL cells treated with a selective GAK inhibitor, significant distortions of the mitotic spindles and widespread chromosome misalignment were observed. biorxiv.orgnih.gov This disruption of mitotic spindle dynamics and the resulting failure of proper chromosome segregation highlight GAK's essential role in maintaining genomic stability during cell division. biorxiv.orgnih.gov These findings establish GAK as a novel mitotic kinase. biorxiv.orgnih.gov

Interactive Data Table: Potency of GAK inhibitor 49

ParameterValue
Ki0.54 nM
Cellular IC5056 nM

Regulation of Autophagic Flux and Lysosomal Dynamics

Inhibition of GAK has been shown to significantly disrupt the autophagy-lysosome system, a critical cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govnih.govresearchgate.net Studies using both genetic disruption (knockout) and chemical inhibition of GAK reveal that the kinase is essential for maintaining the dynamic nature of lysosomes and ensuring a steady progression of autophagic flux. nih.govnih.govresearchgate.net

Impairment of Autophagosome-Lysosome Fusion

The chemical inhibition of GAK leads to a stagnation of autophagic flux. nih.govnih.gov This disruption is characterized by the impairment of the fusion between autophagosomes and lysosomes. nih.govnih.govresearchgate.net As a result, cells treated with a GAK inhibitor show an accumulation of enlarged autophagosomes. nih.govnih.gov In A549 cells, for instance, inhibition of GAK mirrors the effects of GAK knockout, where enlarged LC3B-positive puncta (autophagosomes) and LAMP2-positive vesicles (lysosomes) are observed in close proximity but fail to fuse efficiently. nih.gov This failure in fusion halts the degradation process that is central to autophagy.

Effects on Autophagic Lysosome Reformation

Beyond the fusion step, GAK inhibition also affects autophagic lysosome reformation (ALR). nih.govnih.govresearchgate.net ALR is the process by which lysosomes are regenerated from hybrid autolysosomes for reuse in subsequent rounds of autophagy. nih.gov Disruption of GAK function impairs this reformation process, contributing to the accumulation of enlarged autolysosomes, particularly under prolonged starvation conditions. nih.govnih.govresearchgate.net This suggests that GAK plays a crucial role in controlling the entire lifecycle of the lysosome within the autophagic pathway, from fusion to fission-based reformation. nih.govbarthgrant.com

Interplay with Rho-Associated Protein Kinase (ROCK) Pathways

The regulatory role of GAK in lysosomal dynamics is connected to the actomyosin (B1167339) cytoskeleton, a process modulated by the Rho-associated protein kinase (ROCK) pathway. nih.govnih.gov The ROCK family of serine/threonine kinases are key regulators of cellular functions like cell shape and motility. nih.govnih.gov Research has shown that the effects of GAK disruption on autophagy can be mitigated by the use of a ROCK inhibitor or by knocking down ROCK1. nih.govnih.gov This finding indicates that GAK controls lysosomal dynamics through the regulation of actomyosin, and that the stagnation of autophagic flux observed upon GAK inhibition is at least partially dependent on the ROCK pathway. nih.govnih.gov

Impact on Na+/K+-ATPase Regulation and Surface Expression

Employing chemical genetics, studies have identified the Na+/K+-ATPase α-subunit Atp1a3 as a key substrate of GAK, revealing a role for the kinase in regulating ion pump trafficking to the plasma membrane. nih.govnih.gov

Phosphorylation State of Atp1a3

GAK directly phosphorylates the Atp1a3 subunit at a specific site, Threonine 705 (T705). nih.gov The functional importance of this phosphorylation event is highlighted by experiments using GAK inhibitors. Treatment of cells with GAK inhibitors significantly reduces the phosphorylation of Atp1a3 at the T705 site. nih.gov This demonstrates that GAK activity is directly responsible for maintaining the phosphorylated state of this specific residue on the Na+/K+-ATPase α3 subunit. nih.gov

Experimental Condition Effect on Atp1a3 T705 Phosphorylation Reference
GAK Inhibitor TreatmentReduced phosphorylation compared to control. nih.gov
GAK KnockoutCompromised Na+/K+-ATPase function, indicating altered regulation. nih.gov

Effects on Neuronal Localization of Atp1a3

The phosphorylation of Atp1a3 by GAK is crucial for its proper localization to the cell surface in neurons. nih.gov Inhibition of NAK family kinases, including GAK, with chemical inhibitors results in a reduction of Atp1a3 localization to the cell periphery. nih.gov Studies using a non-phosphorylatable mutant of Atp1a3 (T705A) show that this version of the protein does not traffic correctly to the surface of dendrites and dendritic spines in primary rat hippocampal neurons. nih.gov Instead, the phosphomutant form accumulates in clusters within the dendrites, suggesting it is trapped in endosomal compartments. nih.gov These findings support a model where GAK-mediated phosphorylation is a necessary step for the surface expression and, consequently, the proper function of the Na+/K+-ATPase in neurons. nih.gov

Atp1a3 Variant Neuronal Localization Reference
Wild-Type (WT)Typical surface distribution along dendrites and at dendritic spines. nih.gov
Phosphomutant (T705A)Forms clusters of large puncta in dendrites; accumulates in endosomal compartments. nih.gov

Identification of Novel GAK Substrates

The application of specific inhibitors, such as GAK inhibitor 49 (hydrochloride), has been instrumental in the identification and characterization of novel substrates for Cyclin G-associated kinase (GAK). By observing the changes in protein phosphorylation upon treatment with this inhibitor, researchers can pinpoint proteins that are directly or indirectly regulated by GAK's kinase activity. This approach has led to significant insights into the diverse cellular roles of GAK.

Sipa1L1 Phosphorylation

One of the key substrates identified through studies involving GAK inhibition is the Signal-induced proliferation-associated 1-like protein 1 (Sipa1L1), also known as SPAR. nih.gov Research has demonstrated that GAK directly phosphorylates Sipa1L1. nih.gov

Detailed Research Findings:

A crucial study utilized a chemical genetics approach to uncover GAK substrates. nih.gov This research revealed that GAK phosphorylates Sipa1L1 at a specific site, Threonine 249 (T249), which is located within the first actin-interacting domain (Act1) of Sipa1L1. nih.gov To validate this finding, a phosphospecific antibody targeting pT249 on Sipa1L1 was developed. nih.gov

Experiments conducted in HEK 293T cells showed that the wild-type form of GAK could effectively phosphorylate the Act1 domain of Sipa1L1, while a kinase-dead version of GAK could not. nih.gov This confirmed that the observed phosphorylation was a direct result of GAK's enzymatic activity. nih.gov Furthermore, the study demonstrated that treatment with GAK inhibitors significantly reduced the phosphorylation of Sipa1L1 at the T249 site. nih.gov

The T249 phosphorylation site is conserved across human, rat, and mouse Sipa1L1, suggesting its functional importance. nih.gov Interestingly, the level of Sipa1L1 phosphorylation at T249 was found to be higher in embryonic rat brain tissue compared to adult brain tissue, indicating a potential role for this post-translational modification in developmental processes. nih.gov

Sipa1L1 itself is a multidomain protein that functions as a GTPase-activating protein (GAP) for Rap. nih.govjneurosci.org It plays a role in the reorganization of the F-actin cytoskeleton and is involved in promoting the growth of dendritic spine heads. nih.govjneurosci.org

Interactive Data Table: Sipa1L1 Phosphorylation Details

FeatureDescriptionReference
Protein Substrate Sipa1L1 (Signal-induced proliferation-associated 1-like protein 1) nih.gov
Kinase GAK (Cyclin G-associated kinase) nih.gov
Phosphorylation Site Threonine 249 (T249) nih.gov
Location of Site Act1 domain of Sipa1L1 nih.gov
Effect of GAK Inhibitor Reduction of phosphorylation at T249 nih.gov
Functional Implication Potential regulation of cytoskeletal dynamics and neuronal development nih.govjneurosci.org

Other Identified Substrates and their Functional Implications

Beyond Sipa1L1, the broader investigation of GAK's kinase activity has implicated other proteins as potential substrates, highlighting GAK's involvement in a variety of cellular pathways. While direct phosphorylation by GAK and the impact of GAK inhibitor 49 (hydrochloride) on all these substrates are areas of ongoing research, their identification opens new avenues for understanding the inhibitor's cellular effects.

One significant substrate of GAK is the Na+/K+-ATPase. nih.gov Research has shown that GAK can phosphorylate the α-subunit of the Na+/K+-ATPase. nih.gov The functional consequence of this phosphorylation is the regulation of the ion pump's activity, which is crucial for maintaining cellular membrane potential and ion gradients. The use of GAK inhibitors has been shown to decrease the phosphorylation of this transporter. nih.gov

Another protein that has been identified as a GAK interactor and potential substrate is the adaptor protein 2 (AP-2) μ2 subunit. nih.gov AP-2 is a key component of the clathrin-mediated endocytosis machinery. Both GAK and the related kinase AAK1 have been shown to phosphorylate AP-2 μ2, suggesting a role for GAK in regulating intracellular trafficking events. nih.gov

Furthermore, proteomics-based approaches have been employed to identify cellular targets of kinase inhibitors. nih.gov These studies have revealed that some kinase inhibitors can have off-target effects. For instance, the p38 kinase inhibitor SB 203580 was found to also inhibit GAK. nih.gov Such studies, while focused on other inhibitors, contribute to the broader understanding of the cellular "kinome" and the potential for cross-reactivity, which is an important consideration in interpreting the effects of any kinase inhibitor, including GAK inhibitor 49 (hydrochloride). The specific and direct impact of GAK inhibitor 49 on the phosphorylation of these other potential substrates remains a subject for more detailed investigation.

Interactive Data Table: Other Potential GAK Substrates

Putative SubstrateCellular FunctionPotential Implication of GAK Inhibition
Na+/K+-ATPase Ion transport, maintenance of membrane potentialAltered ion homeostasis
AP-2 μ2 subunit Clathrin-mediated endocytosis, intracellular traffickingDisruption of vesicular transport

Research Applications of Gak Inhibitor 49 Hydrochloride

Elucidation of GAK's Role in Cellular Processes

The use of selective inhibitors like GAK inhibitor 49 has been instrumental in dissecting the specific roles of GAK. Research has shown that inhibiting GAK disrupts clathrin-mediated processes. nih.gov For example, GAK inhibition interferes with the phosphorylation of the µ subunit of the AP-2 adaptor protein complex, which is a critical step for the internalization of cellular cargo. nih.gov Studies using GAK inhibitors have also revealed GAK's role in regulating the morphology of mitochondria and lysosomes. nih.gov Inhibition of GAK leads to changes in the mitochondrial network and the accumulation of large, multi-layered lysosomes, impairing the efficient degradation of cellular components through autophagy. nih.gov Furthermore, GAK inhibition has been shown to cause cell cycle arrest in the G2/M phase, associated with significant chromosome misalignment and spindle distortion during mitosis. nih.gov

Utility in Disease Models

The specific inhibition of GAK by compounds like GAK inhibitor 49 has provided insights into its role in various diseases.

Viral Infections : GAK is a host factor that is essential for the lifecycle of viruses such as the Hepatitis C virus (HCV). nih.gov Selective GAK inhibitors have been shown to block two distinct stages of the HCV lifecycle: viral entry and assembly, demonstrating GAK's potential as an antiviral drug target. nih.govnih.gov

Cancer : In models of Diffuse Large B-cell Lymphoma (DLBCL), a highly selective GAK inhibitor induced cell cycle arrest and death in cancer cells while sparing non-malignant cells. nih.gov This effect was particularly pronounced in cancer cells with a deficiency in the retinoblastoma (RB) protein, suggesting a synthetic lethal relationship that could be exploited therapeutically. nih.gov

Neurodegenerative Disease : GAK is a risk factor for Parkinson's disease, and it plays a role in glial autophagy, the process by which brain support cells clear protein aggregates. pnas.org The use of inhibitors helps to probe GAK's function in this pathway, which is crucial for preventing the neurodegeneration seen in these disorders. pnas.org

Investigational Applications and Therapeutic Potential of Gak Inhibitor 49 Hydrochloride in Disease Models

Viral Infection Models

GAK plays a crucial role in the lifecycle of several viruses by regulating clathrin-mediated intracellular trafficking, a pathway many viruses exploit for entry into and assembly within host cells. nih.govnih.govnih.gov Consequently, inhibiting GAK has emerged as a promising antiviral strategy.

Anti-Hepatitis C Virus (HCV) Activity

GAK has been identified as an essential host factor for the Hepatitis C virus (HCV), playing a role in both viral entry and assembly. nih.gov A study on isothiazolo[5,4-b]pyridines, a class of selective GAK inhibitors, demonstrated their ability to inhibit HCV infection in a dose-dependent manner. nih.gov Two compounds from this class, 12g and 12i, showed potent anti-HCV activity. nih.gov They were found to inhibit not only viral replication but also the entry of HCV pseudoparticles and both intracellular and extracellular infectivity. nih.gov This dual-action mechanism makes GAK inhibitors an attractive option for anti-HCV therapy.

The table below summarizes the in vitro anti-HCV activity of selective GAK inhibitors.

CompoundEC50 (µM)CC50 (µM)
12g2.55 ± 0.4323.27 ± 3.4
12i2.81 ± 0.88.92 ± 1.43

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration. Data sourced from nih.gov

Role in Dengue Virus Entry and Replication

Similar to its role in HCV infection, GAK is a key cellular regulator for the Dengue virus (DENV) lifecycle, specifically in the intracellular trafficking of the virus during both early and late stages. nih.gov Research into isothiazolo[4,3-b]pyridines as GAK inhibitors has shown their potential as antiviral agents against DENV. nih.gov One derivative with a 3,4-dimethoxyphenyl group demonstrated a low nanomolar binding affinity for GAK and notable antiviral activity against the Dengue virus. nih.gov This highlights the potential of developing GAK inhibitors as a therapeutic strategy for Dengue fever. nih.govnih.gov

Potential in SARS-CoV-2 Research

The host-directed antiviral strategy of targeting kinases like GAK has been explored for its broad-spectrum potential, including against coronaviruses. nih.gov While direct studies on GAK inhibitor 49 (hydrochloride) in the context of SARS-CoV-2 are limited, the known reliance of many viruses on clathrin-mediated endocytosis for entry suggests that GAK inhibition could be a viable therapeutic avenue. The repurposing of existing kinase inhibitors has been a key strategy in the search for COVID-19 treatments. biocompare.com

Neurodegenerative Disease Models: Parkinson's Disease

GAK has been implicated in the pathogenesis of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.gov

GAK as a Genetic Risk Factor for Parkinson's Disease

Genome-wide association studies (GWAS) have identified a single-nucleotide polymorphism (SNP), rs1564282, in the GAK gene as a significant risk factor for Parkinson's disease. nih.gov Functional studies have shown that reduced levels of GAK can increase the toxicity of alpha-synuclein, a protein that aggregates in the brains of PD patients. nih.gov This genetic evidence strongly points to GAK's involvement in the molecular pathways that lead to the development of Parkinson's disease. nih.gov

Interrelationship with LRRK2 Dysfunction

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are another major genetic cause of Parkinson's disease. There is a functional interplay between GAK and LRRK2. michaeljfox.org GAK has been identified as a binding partner of LRRK2, and they are believed to function in the same pathway related to vesicular trafficking. michaeljfox.org Given this connection, inhibiting GAK is being explored as a potential alternative therapeutic strategy to directly targeting LRRK2, which has been a major focus of drug development for Parkinson's disease. michaeljfox.org A study has been proposed to use selective GAK inhibitors in cellular models to further investigate the role of GAK's kinase activity in the context of LRRK2-mediated cellular dysfunction. michaeljfox.org

Impact on Lysosomal Dysfunction in Parkinson's Disease Pathophysiology

Cyclin G-associated kinase (GAK) has been identified as a candidate risk gene for Parkinson's disease (PD) through genome-wide association studies. ashpublications.org The protein plays a crucial role in the autophagy-lysosome pathway, a cellular process responsible for the degradation and recycling of cellular components, which is often impaired in neurodegenerative disorders like PD. nih.govashpublications.org

Research indicates that GAK is involved in the proper sorting of lysosomal enzymes, such as cathepsin D, which is essential for the degradation of α-synuclein, a protein that aggregates in the brains of PD patients. nih.gov Depletion of GAK has been shown to result in the diminished sorting of this vital enzyme. nih.gov Furthermore, studies have demonstrated that the knockout of GAK can lead to the destabilization of the lysosomal membrane. nih.gov

In cellular models, the disruption of GAK, either genetically or through chemical inhibition, has been observed to stagnate autophagic flux. nih.gov This disruption leads to an impairment in the fusion of autophagosomes with lysosomes and hinders autophagic lysosome reformation. nih.gov Consequently, this results in the accumulation of enlarged autophagosomes and autolysosomes within the cell. nih.gov While specific studies detailing the direct effects of GAK inhibitor 49 (hydrochloride) on lysosomal dysfunction in Parkinson's disease models are still emerging, the foundational research into GAK's function suggests that its inhibition could be a therapeutic strategy. The aim is to modulate the effects of other PD-associated proteins, like LRRK2, and address the underlying lysosomal deficits. ashpublications.org

Oncological Research Applications

GAK inhibitor 49 (hydrochloride) is a potent and highly selective ATP-competitive inhibitor of Cyclin G-associated kinase, demonstrating significant potential in oncological research.

Compound Ki (nM) Cell IC50 (nM)
GAK inhibitor 49 (hydrochloride)0.5456
This table displays the in vitro inhibitory potency of GAK inhibitor 49 (hydrochloride).

Recent studies have identified GAK as a novel, tumor-selective therapeutic target in Diffuse Large B-Cell Lymphoma (DLBCL), an aggressive form of non-Hodgkin lymphoma. nih.govbiorxiv.org Phenotypic screening of kinase inhibitors revealed that inhibition of GAK was effective in killing DLBCL cell lines while having minimal impact on non-malignant blood cells. nih.govbiorxiv.org

The sensitivity of DLBCL cells to GAK inhibition appears to be linked to the loss of function of the retinoblastoma (RB) protein, a common driver in this type of cancer. nih.gov Increased expression of GAK is strongly associated with RB1 deficiency in clinical DLBCL samples. nih.govbiorxiv.org

Mechanistically, the inhibition of GAK in DLBCL cells leads to a disruption of mitosis. ashpublications.orgnih.gov Treatment with a selective GAK inhibitor resulted in:

Complete arrest of the cell cycle in the G2/M phase. nih.gov

Significant distortion of mitotic spindles. nih.gov

Widespread chromosomal misalignment and damage. nih.gov

These cellular consequences of GAK inhibition ultimately trigger cell death. In vivo studies using xenograft models of DLBCL in mice have demonstrated a significant reduction in tumor burden in response to targeted GAK inhibition. nih.govbiorxiv.org

DLBCL Subtype Sensitivity to GAK Inhibition Observation
Activated B-cell (ABC)Enhanced sensitivity
Germinal center B-cell (GCB)Active against this subgroup
This table summarizes the sensitivity of DLBCL subtypes to GAK inhibition.

The expression of GAK has been observed to increase as prostate cancer progresses towards androgen independence and is positively correlated with the Gleason score in patient resections. nih.gov This has prompted investigations into the effects of GAK inhibition on the growth of prostate cancer cells.

Studies utilizing the selective GAK kinase inhibitor, SGC-GAK-1, have shown that pharmacological inhibition of the GAK kinase domain can effectively block the growth of certain prostate cancer cell lines. nih.gov

Prostate Cancer Cell Line Response to GAK Inhibition (SGC-GAK-1) IC50 (µM)
LNCaPStrong growth inhibition0.65 ± 0.15
22Rv1Strong growth inhibition0.17 ± 0.05
VCaPStrong growth inhibitionVariable
PC3Minimal effect> 100
DU145Minimal effect99 ± 26
This table shows the antiproliferative activity of a GAK inhibitor in various prostate cancer cell lines after 72 hours.

The mechanism behind this growth inhibition involves the induction of apoptosis, as evidenced by the cleavage of PARP, a marker for cells undergoing programmed cell death. nih.gov Furthermore, similar to the effects observed with GAK knockdown, pharmacological inhibition leads to an increase in phosphorylated histone H3 Ser10, indicating a disruption in mitotic progression. nih.gov

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer. nih.govnih.gov While it can act as a tumor suppressor in the early stages, in established tumors, it often functions as a "cytoprotective" mechanism. nih.govnih.gov This cytoprotective autophagy allows cancer cells to survive under stressful conditions, such as nutrient deprivation or chemotherapy, by providing them with necessary metabolites. nih.govnih.gov

Research has shown that GAK plays a vital role in the autophagy-lysosome system. nih.gov The targeted disruption or chemical inhibition of GAK leads to a stagnation of autophagic flux. nih.gov This occurs because GAK is essential for controlling lysosomal dynamics, including the fusion of autophagosomes with lysosomes and the subsequent reformation of functional lysosomes. nih.gov

When GAK is inhibited, cancer cells exhibit an accumulation of enlarged autophagosomes and autolysosomes, indicating a blockage in the final, degradative stages of autophagy. nih.gov By disrupting this pro-survival pathway, GAK inhibition can potentially render cancer cells more vulnerable to other therapeutic agents and cellular stress. nih.gov The ability of GAK inhibitors to interfere with cytoprotective autophagy highlights a promising strategy for enhancing the efficacy of cancer therapies. nih.gov

Research Methodologies Employing Gak Inhibitor 49 Hydrochloride

In Vitro Kinase Assays

In vitro kinase assays are fundamental in characterizing the interaction between a kinase and its inhibitor. For GAK inhibitor 49 (hydrochloride), these assays have been crucial in establishing its potency and selectivity.

ATP-Competitive Kinase Inhibition Profiling

GAK inhibitor 49 (hydrochloride) has been identified as a potent, ATP-competitive inhibitor of GAK. medchemexpress.comtargetmol.comglpbio.combioscience.co.ukmedchemexpress.comglpbio.comselleckchem.com This mode of action means that the inhibitor binds to the ATP-binding site of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This competitive inhibition is a common mechanism for kinase inhibitors and is a key characteristic determined through profiling against a panel of kinases. nih.gov Such profiling has demonstrated the high selectivity of GAK inhibitor 49 for GAK over other kinases. medchemexpress.comtargetmol.comglpbio.commedchemexpress.com

Determination of IC₅₀ and Kᵢ Values

The potency of GAK inhibitor 49 (hydrochloride) is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ value for GAK inhibitor 49 is 0.54 nM, indicating a very high affinity for the GAK enzyme. medchemexpress.comtargetmol.comglpbio.combioscience.co.ukmedchemexpress.com In a cellular context, the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, has been determined to be 56 nM. medchemexpress.comtargetmol.comglpbio.combioscience.co.ukmedchemexpress.comselleckchem.com

In addition to its high potency against GAK, studies have also shown its weak inhibitory effects on other kinases, highlighting its selectivity. For instance, the IC₅₀ values for AAK1, BMP2K, and STK16 were found to be 28 µM, 63 µM, and >100 µM, respectively. medchemexpress.comtargetmol.comglpbio.commedchemexpress.comglpbio.com This significant difference in potency underscores the inhibitor's specificity for GAK.

Table 1: Inhibitory Activity of GAK inhibitor 49 (hydrochloride) against various kinases

KinaseKᵢ (nM)Cellular IC₅₀ (nM)Other IC₅₀ (µM)
GAK0.54 medchemexpress.comtargetmol.comglpbio.combioscience.co.ukmedchemexpress.com56 medchemexpress.comtargetmol.comglpbio.combioscience.co.ukmedchemexpress.comselleckchem.com
AAK128 medchemexpress.comtargetmol.comglpbio.commedchemexpress.comglpbio.com
BMP2K63 medchemexpress.comtargetmol.comglpbio.commedchemexpress.comglpbio.com
STK16>100 medchemexpress.comtargetmol.comglpbio.commedchemexpress.comglpbio.com

Cell-Based Assays

Cell-based assays are essential for understanding the effects of an inhibitor within a living system. These assays provide insights into the inhibitor's ability to engage its target in a complex cellular environment and the subsequent biological consequences.

Cellular Target Engagement Studies (e.g., NanoBRET)

To confirm that GAK inhibitor 49 (hydrochloride) engages with GAK inside living cells, researchers utilize target engagement assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay. reactionbiology.compromega.com This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to a target protein. promega.com In this assay, a NanoLuc® luciferase-fused GAK is expressed in cells, and a fluorescent tracer that binds to GAK is added. When the inhibitor is introduced, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of the inhibitor's affinity for its target in a cellular context. promega.com For instance, in HEK293 cells expressing a nano luciferase-fused GAK, GAK inhibitor 49 demonstrated an IC₅₀ of 23 nM in inhibiting the binding of a tracer. medchemexpress.com

High-Content Morphological Profiling

High-content morphological profiling, also known as cell painting, is a powerful technique to assess the phenotypic changes in cells upon treatment with a compound. nih.gov This method uses fluorescent dyes to stain various cellular organelles and components, and automated microscopy and image analysis to quantify a large number of morphological features. nih.gov While specific studies detailing the use of GAK inhibitor 49 (hydrochloride) in high-content morphological profiling are not extensively available, this methodology is used to broadly evaluate the biological activities of kinase inhibitors by observing changes in cellular morphology. nih.gov For example, a study on a novel pseudo-natural product noted that inhibitors of kinases like GAK were part of a screening library evaluated using this technique. nih.gov

Autophagic Flux Analysis

Research has shown that the chemical inhibition of GAK can lead to the stagnation of autophagic flux. spandidos-publications.comnih.govnih.gov Autophagy is a cellular process for degrading and recycling cellular components. nih.govnih.gov Studies using GAK inhibitors have revealed an accumulation of autophagosomes and autolysosomes. spandidos-publications.comnih.govnih.gov In A549 cells, treatment with a GAK inhibitor resulted in the accumulation of enlarged LC3B-positive puncta, which are markers for autophagosomes. spandidos-publications.com This indicates that GAK plays a crucial role in the dynamics of lysosomes and the steady progression of autophagy. spandidos-publications.comnih.govnih.gov

Immunofluorescence and Confocal Microscopy for Cellular Phenotypes

Immunofluorescence and confocal microscopy are pivotal techniques used to visualize the cellular consequences of GAK inhibition. In studies on diffuse large B-cell lymphoma (DLBCL), treatment with a selective GAK inhibitor led to significant mitotic disruption. biorxiv.org Confocal microscopy revealed pronounced chromosome misalignment and distortion of mitotic spindles in DLBCL cells, ultimately resulting in G2/M-phase cell cycle arrest. biorxiv.org These observations highlight GAK's critical role in ensuring proper mitotic progression. biorxiv.org

Genetic Perturbation Studies in Conjunction with Chemical Inhibition

To further validate the specificity of GAK inhibitors and to understand the kinase's fundamental roles, chemical inhibition is often coupled with genetic perturbation strategies.

The generation of GAK knockout mice has been instrumental in demonstrating the essential nature of this kinase. nih.govnih.gov Conventional GAK knockout mice were found to be embryonic lethal, necessitating the creation of conditional knockout models. nih.gov Tissue-specific deletion of GAK in the brain, liver, or skin also resulted in lethality shortly after birth, indicating its crucial role in the development of these organs. nih.govnih.gov Furthermore, inducible knockout of GAK in adult mice led to death, confirming its importance for the viability of adult animals. nih.gov Studies in GAK conditional knockout mice have shown compromised Na+/K+-ATPase function in CA1 pyramidal neurons. nih.gov The use of these knockout models in conjunction with inhibitors helps to confirm that the observed phenotypes are a direct result of GAK inhibition.

RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), provide a means to transiently or stably reduce GAK expression. nih.gov This method allows for the specific post-transcriptional silencing of the GAK gene. nih.gov While exogenously introduced siRNAs lead to a temporary knockdown, shRNAs expressed from viral vectors can mediate long-term, stable suppression of their target transcripts. nih.gov This approach is valuable for studying the long-term consequences of reduced GAK function and can be used to corroborate findings from chemical inhibition studies. However, it is important to note that resistance to the knockdown effect of shRNA-derived siRNAs can develop over time. nih.gov

Co-crystallization Experiments for Structural Analysis of GAK-Inhibitor Complexes

Understanding the precise molecular interactions between GAK and its inhibitors is crucial for rational drug design and for interpreting structure-activity relationships. Co-crystallization experiments, where the GAK protein is crystallized in complex with an inhibitor, provide high-resolution structural data. These experiments have been successfully employed to characterize the binding of various inhibitors to the GAK kinase domain. Techniques like surface plasmon resonance (SPR) are often used to determine the binding kinetics of inhibitors to GAK before proceeding with crystallization trials. nih.gov

Proteomic and Phosphoproteomic Approaches for Substrate Identification

A key aspect of understanding a kinase's function is identifying its downstream substrates. Proteomic and phosphoproteomic approaches, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. nih.govnih.gov These methods allow for the global and quantitative analysis of changes in protein phosphorylation in response to GAK inhibition or knockout. nih.govfrontiersin.org

Through chemical genetic and phosphoproteomic screens, several substrates of GAK have been identified. nih.gov One of the earliest known substrates is the μ2 subunit of the AP-2 adaptor protein complex, which is involved in clathrin-mediated endocytosis. nih.gov More recent studies employing chemical genetics have identified the α-subunit of the Na+/K+-ATPase, Atp1a3, and signal-induced proliferation–associated 1-like protein 1 (Sipa1l1) as novel GAK substrates. nih.gov The phosphorylation of Atp1a3 by GAK has been shown to be important for the trafficking of the Na+/K+-ATPase to the plasma membrane. nih.govnih.gov

Table 1: Identified GAK Substrates

SubstrateFunctionIdentification Method
AP-2 (μ2 subunit) Adaptor protein in clathrin-mediated endocytosisBiochemical assays
Atp1a3 Catalytic α3-subunit of the Na+/K+-ATPaseChemical genetics, phosphoproteomics
Sipa1l1 Signal-induced proliferation–associated 1-like protein 1Chemical genetics, phosphoproteomics

Future Directions and Unresolved Questions in Gak Inhibitor 49 Hydrochloride Research

Elucidation of Broader Biological Roles of GAK

While GAK is known to be a crucial regulator of clathrin-mediated membrane trafficking, its full spectrum of biological functions is yet to be completely understood. nih.gov GAK is ubiquitously expressed in various tissues and has been implicated in a diverse range of cellular processes. nih.gov It plays an essential role during embryonic development, as demonstrated by the early gestational lethality of GAK knockout mice. nih.gov Furthermore, inducible knockout of GAK in adult mice leads to death, indicating its importance for the viability of adult organisms. nih.gov

Genome-wide association studies have linked single nucleotide polymorphisms in the GAK gene to an increased susceptibility to Parkinson's disease. nih.gov In the context of cancer, GAK has been found to be overexpressed in osteosarcoma, where it supports proliferation and survival. nih.govnih.gov Its expression also increases as prostate cancer progresses to a more aggressive, androgen-independent state. nih.govnih.gov

Beyond its role in the cytoplasm, GAK also has important functions within the nucleus, where it is necessary for maintaining proper centrosome maturation and for the progression of mitosis. nih.govnih.gov Given these diverse and critical roles, a key area for future research is the continued use of selective inhibitors like GAK inhibitor 49 (hydrochloride) to dissect the specific contributions of GAK's kinase activity in these varied biological contexts. A deeper understanding of its substrates and signaling pathways will be critical. nih.gov

Development of Advanced GAK Chemical Probes

A significant challenge in studying GAK has been the lack of highly selective and in vivo-compatible chemical probes. nih.gov While potent and selective cell-active probes like SGC-GAK-1 have been developed, they often suffer from poor metabolic stability, limiting their use in animal models. nih.govdoaj.org For instance, SGC-GAK-1 is rapidly metabolized by cytochrome P450 enzymes in mouse liver microsomes, leading to rapid clearance. nih.govdoaj.orgbiorxiv.org

Efforts to improve the metabolic stability of these probes through chemical modifications have often resulted in a decrease in their potency against GAK. nih.govdoaj.org This trade-off highlights the need for innovative medicinal chemistry approaches to develop next-generation probes with improved pharmacokinetic properties without sacrificing selectivity or potency.

One strategy that has been explored is the co-administration of a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), to reduce the metabolic clearance of the GAK inhibitor. nih.govdoaj.org Another approach involves the synthesis of new analogs with modified scaffolds. For example, the development of 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine showed improved stability in liver microsomes while maintaining a narrow activity spectrum across the kinome. nih.govdoaj.org

Future development of advanced GAK chemical probes will be essential for validating GAK as a therapeutic target in vivo and for further exploring its biological functions. These probes will need to be potent, selective, and possess suitable properties for use in animal models of diseases like cancer and neurodegenerative disorders. nih.govnih.gov

GAK Inhibitor Ki (nM) Cell IC50 (nM) Key Features
GAK inhibitor 49 (hydrochloride)0.5456Potent, ATP-competitive, and highly selective; also shows binding to RIPK2. medchemexpress.com
SGC-GAK-13.1-Potent and selective chemical probe for GAK. medchemexpress.com
EPHA2/A4/GAK-IN-119.2 (KD)-Potent inhibitor of EPHA2/EPHA4 and GAK; shows antiviral activity. medchemexpress.com
BMT-09060560 (IC50)-Also inhibits AAK1 and BIKE. medchemexpress.com

Strategies for Specificity Enhancement and Off-Target Mitigation

A major hurdle in the development of kinase inhibitors is achieving high specificity, as the ATP-binding sites of kinases are highly conserved. Off-target effects can lead to confounding biological results and potential toxicity. For example, the chemical probe SGC-GAK-1 was found to also inhibit Receptor-Interacting Protein Kinase 2 (RIPK2). acs.org

To address this, a key strategy is the development of a "probe set" that includes a potent inhibitor of the primary target (e.g., SGC-GAK-1 for GAK), a structurally related but inactive control compound (e.g., SGC-GAK-1N), and a potent inhibitor of the identified off-target that is inactive against the primary target (e.g., compound 18 for RIPK2). nih.govacs.org This approach allows researchers to more confidently attribute biological effects to the inhibition of GAK.

Future strategies for enhancing specificity and mitigating off-target effects include:

Structure-based drug design: Utilizing the crystal structure of the GAK kinase domain to design inhibitors that exploit unique features of its active site. nih.gov

Computational screening: Employing bioinformatics tools to predict potential off-target interactions of new inhibitor candidates. mdpi.comresearchgate.net

Chemical modifications: Systematically modifying the inhibitor scaffold to reduce binding to known off-targets while maintaining or improving affinity for GAK. nih.gov

Advanced screening platforms: Using broad kinome-wide screening panels to comprehensively profile the selectivity of new inhibitors. nih.gov

By employing these strategies, researchers can develop more precise tools to study GAK biology and potentially create safer therapeutic agents.

Exploration of Combination Therapies with GAK Inhibitors

Given the complexity of diseases like cancer, combination therapies that target multiple pathways are often more effective than monotherapies. frontiersin.orgtmc.edu While research into combination therapies involving GAK inhibitors is still in its early stages, lessons can be learned from the development of inhibitors for other kinases, such as KRAS. frontiersin.orgtmc.edu

For cancers where GAK is overexpressed and contributes to proliferation, combining a GAK inhibitor with other targeted therapies or conventional chemotherapy could offer synergistic benefits and overcome potential resistance mechanisms. nih.govfrontiersin.orgtmc.edu For example, in prostate cancer, where GAK expression is linked to androgen independence, a GAK inhibitor could be combined with androgen receptor signaling inhibitors. nih.govnih.gov

Potential combination strategies for GAK inhibitors could include:

Targeting upstream or downstream pathways: Combining a GAK inhibitor with drugs that target other nodes in the same signaling cascade. nih.gov

Inhibiting parallel survival pathways: In cancer, when one survival pathway is blocked, cells can often compensate by upregulating another. fiercebiotech.com Combining a GAK inhibitor with an inhibitor of a compensatory pathway could lead to a more durable response. fiercebiotech.com

Combination with immunotherapy: Exploring whether GAK inhibition can enhance the efficacy of immune checkpoint inhibitors or other immunotherapies. frontiersin.orgtmc.edu

Preclinical studies in relevant disease models will be crucial to identify rational and effective combination therapies involving GAK inhibitors. These studies will need to assess both the efficacy and the potential for increased toxicity of the combined treatments. nih.gov

Q & A

Q. What experimental approaches are used to determine the selectivity of GAK inhibitor 49 hydrochloride against related kinases?

To assess selectivity, researchers employ kinase profiling assays using panels of recombinant kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology’s KinaseScreen™). These panels test inhibition across >300 kinases at a fixed ATP concentration (e.g., 10 μM) to identify off-target interactions. For GAK inhibitor 49, selectivity is confirmed by its high potency against GAK (Ki = 0.54 nM) and weak inhibition of AAK1 (IC50 = 28 μM), BMP2K (IC50 = 63 μM), and STK16 (IC50 > 100 μM) . Competitive binding assays (e.g., fluorescence polarization) and cellular thermal shift assays (CETSA) further validate target engagement in physiological conditions .

Q. How are the inhibitory constants (Ki) and cellular IC50 values for this compound experimentally determined?

  • Ki determination : Measured via competitive binding assays using purified GAK kinase domain. A fluorescently labeled ATP analog competes with the inhibitor, and displacement is quantified via fluorescence polarization. The Ki value (0.54 nM) reflects the inhibitor’s ATP-binding affinity .
  • Cellular IC50 : Evaluated in cell-based assays (e.g., HEK293 or U-CH1 cells) by monitoring phosphorylation of GAK substrates (e.g., AP-1/AP-2 μ2 subunits) using Western blot or AlphaScreen® technology. The reported IC50 of 56 nM accounts for cellular ATP levels (~1–5 mM) and membrane permeability .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro kinase inhibition data and cellular activity of this compound?

Discrepancies often arise due to:

  • ATP concentration differences : Cellular ATP (mM range) reduces inhibitor efficacy compared to in vitro assays (μM ATP). Use dose-response curves under physiological ATP levels or ATP-competitive inhibitors with higher Km values .
  • Off-target effects : Validate specificity using kinase-dead mutants (e.g., CRISPR-edited GAK-KD cells) or combine with orthogonal tools (e.g., siRNA knockdown) .
  • Compound stability/metabolism : Perform LC-MS/MS to verify intracellular inhibitor concentration and metabolite profiling .

Q. What strategies are recommended to differentiate GAK-specific effects from RIPK2-mediated effects when using this compound?

GAK inhibitor 49 binds RIPK2, necessitating:

  • Co-treatment with RIPK2-specific inhibitors (e.g., GSK583 or SB203580) to isolate GAK-dependent phenotypes .
  • Genetic validation : Use RIPK2-KO cell lines or primary cells from RIPK2-deficient mice to exclude off-target signaling .
  • Pathway analysis : Monitor downstream markers (e.g., NF-κB for RIPK2 vs. clathrin-mediated endocytosis for GAK) .

Q. How can structural insights guide the optimization of GAK inhibitor 49 derivatives for enhanced selectivity?

  • Molecular modeling : Utilize GAK’s crystal structure (PDB ID: 4ZCI) to identify residues in the ATP-binding pocket. Introduce substituents (e.g., halogen groups) that clash with non-conserved residues in off-target kinases like AAK1 .
  • Kinome-wide profiling : Test derivatives against kinases with homologous ATP pockets (e.g., BIKE, STK16) to iteratively refine selectivity .

Q. What experimental designs mitigate confounding effects of GAK inhibitor 49’s weak AAK1 inhibition in neuronal studies?

  • Dose titration : Use concentrations ≤56 nM (cellular IC50 for GAK) where AAK1 inhibition is negligible (IC50 = 28 μM) .
  • AAK1-specific rescue : Co-express constitutively active AAK1 mutants to confirm phenotype reversibility .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on GAK inhibitor 49’s antiviral activity versus kinase selectivity?

While GAK inhibitor 49 shows anti-dengue virus activity (IC50 = 0.024 μM), this may stem from GAK’s role in viral entry rather than direct kinase inhibition. Validate using:

  • Time-of-addition assays to distinguish entry vs. replication inhibition.
  • GAK-independent viral models (e.g., pseudotyped viruses) .

Q. What controls are essential when studying GAK’s role in clathrin-mediated endocytosis using this inhibitor?

  • Rescue experiments : Transfect cells with GAK wild-type or kinase-dead mutants to confirm inhibitor-dependent phenotypes .
  • Dynamic imaging : Use total internal reflection fluorescence (TIRF) microscopy to track clathrin-coated pit formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.